HEXAFLUOROISOBUTENE

Description

The exact mass of the compound 3,3,3-Trifluoro-2-(trifluoromethyl)propene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Compressed Gas;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

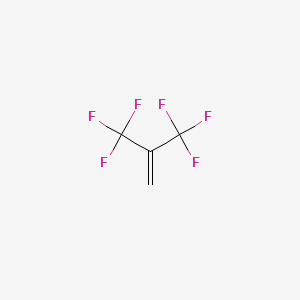

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6/c1-2(3(5,6)7)4(8,9)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIWYOZFFSLIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052056 | |

| Record name | 1,1-Bis(trifluoromethyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382-10-5 | |

| Record name | 3,3,3-Trifluoro-2-(trifluoromethyl)-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3,4,4,4-Hexafluoroisobutylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Bis(trifluoromethyl)ethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-trifluoro-2-(trifluoromethyl)propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUOROISOBUTYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9GQF23ZL8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexafluoroisobutene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoroisobutene (HFIB) is a fluorinated alkene with the chemical formula C4H2F6. Structurally similar to isobutylene, this colorless gas is a versatile building block in organofluorine chemistry.[1] Its unique properties, stemming from the presence of two trifluoromethyl groups, make it a valuable monomer in the production of specialty polymers and an important intermediate in the synthesis of pharmaceuticals and other fluorinated compounds.[2][3][4] The strategic incorporation of fluorine-containing moieties like the hexafluoroisobutyl group can significantly influence a molecule's physicochemical and biological properties, including its metabolic stability, binding affinity, and lipophilicity.[5] This guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its chemical reactivity and toxicity.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Core Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C4H2F6 | [6][7] |

| Molecular Weight | 164.05 g/mol | [6][7] |

| Boiling Point | 14.1 - 14.5 °C | [6] |

| Melting Point | -111 °C | [6][8] |

| Density (liquid) | 1.391 g/cm³ | [6] |

| Vapor Pressure | 1 bar @ 20 °C | [6] |

| Water Solubility | 272 mg/L at 20°C | [6][8] |

| Appearance | Colorless gas | [1] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | 272 mg/L at 20°C | [6][8] |

| Organic Solvents | Soluble | [2] |

| (e.g., benzene, chloroform, carbon tetrachloride) |

Experimental Protocols

Melting Point Determination

The melting point of a substance is a fundamental physical property used for identification and purity assessment. For a compound like this compound, which is a gas at room temperature, the melting point would be determined at cryogenic temperatures.

Methodology: Capillary Method

-

Sample Preparation: A small amount of this compound is condensed and solidified in a thin-walled capillary tube, which is then sealed.

-

Apparatus: A cryo-compatible melting point apparatus, such as a Thiele tube with a suitable low-temperature bath fluid or an automated instrument with cryogenic capabilities, is used.[9]

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is slowly increased (typically at a rate of 1-2 °C per minute) near the expected melting point.[9]

-

Observation: The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded as the melting point range.[9] A sharp melting range (0.5-1 °C) is indicative of high purity.[9]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Distillation Method

-

Apparatus: A small-scale distillation apparatus is assembled, including a distillation flask, a condenser, a thermometer, and a receiving flask. The apparatus must be suitable for handling low-boiling-point liquids.

-

Procedure: A sample of liquid this compound is placed in the distillation flask. The liquid is gently heated.[5]

-

Observation: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature, when corrected for atmospheric pressure, is the boiling point.[5] The thermometer bulb should be positioned so that it is bathed in the vapor of the boiling liquid to ensure an accurate reading.[3]

Density Determination

The density of a substance is its mass per unit volume. For a liquefied gas like this compound, this measurement requires a specialized apparatus to handle the sample under pressure.

Methodology: Pycnometer Method for Liquefied Gases

-

Apparatus: A high-pressure pycnometer, a calibrated vessel of known volume, is used.[4]

-

Procedure: The empty pycnometer is weighed. It is then filled with liquid this compound, ensuring no vapor bubbles are trapped. The filled pycnometer is then reweighed. The temperature of the sample is carefully controlled and measured.[4]

-

Calculation: The density is calculated by dividing the mass of the this compound (the difference between the filled and empty pycnometer weights) by the known volume of the pycnometer.[4]

Chemical Reactivity and Synthesis

This compound's electrophilic double bond makes it highly reactive towards nucleophiles. It is a key intermediate in the synthesis of various fluorinated compounds, including the non-canonical amino acid (S)-5,5,5,5',5',5'-hexafluoroleucine.[10] A common synthetic route involves the in-situ generation of this compound from a precursor, followed by a tandem reaction sequence.

A representative workflow for the hexafluoroisobutylation of an enolate is depicted below. This process involves an elimination reaction to form this compound, which then undergoes an allylic shift and hydrofluorination in a cascade process.[2]

Toxicology and Safety

This compound is a toxic substance, primarily through inhalation.[11] Acute exposure in rats has an LC50 (4-hour) of 1425 ppm.[11] The primary target organs for this compound toxicity are the lungs and kidneys.[11] Studies have shown that it can cause respiratory and renal effects even at lower concentrations.[11] As a gas at room temperature, appropriate safety precautions, including handling in a well-ventilated area and the use of personal protective equipment, are essential.[2]

Conclusion

This compound is a key fluorinated building block with a unique set of physicochemical properties that make it valuable in the synthesis of advanced materials and pharmaceuticals. A thorough understanding of its properties, reactivity, and toxicity is crucial for its safe and effective use in research and development. The methodologies and data presented in this guide provide a comprehensive resource for professionals working with this important fluorinated intermediate.

References

- 1. Hexafluoroisobutylene - Wikipedia [en.wikipedia.org]

- 2. Hexafluoroisobutylation of enolates through a tandem elimination/allylic shift/hydrofluorination reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. ised-isde.canada.ca [ised-isde.canada.ca]

- 5. chemhaven.org [chemhaven.org]

- 6. This compound CAS#: 382-10-5 [m.chemicalbook.com]

- 7. 382-10-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | 382-10-5 [chemicalbook.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]

- 11. Inhalation toxicity of hexafluoroisobutylene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hexafluoroisobutene (CAS 382-10-5)

For Researchers, Scientists, and Drug Development Professionals

Hexafluoroisobutene (HFIB), with the chemical formula C4H2F6 and CAS number 382-10-5, is a colorless gas with a sweetish odor.[1] Structurally similar to isobutylene, this highly reactive, non-flammable organofluorine compound serves as a critical building block in the synthesis of a wide array of fluorinated materials.[1][2][3] Its unique properties, stemming from the two trifluoromethyl groups attached to the double bond, make it a valuable monomer and intermediate in the production of advanced polymers, pharmaceuticals, and materials for the electronics industry.[1][2][4]

Core Properties and Data

This compound is characterized by its high reactivity and distinct physical properties. It is soluble in common organic solvents like benzene and chloroform but insoluble in water.[1]

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 382-10-5 | [1][5] |

| Molecular Formula | C4H2F6 | [1][5] |

| Molecular Weight | 164.05 g/mol | [2][5] |

| Appearance | Colorless gas | [1][3] |

| Odor | Sweetish | [1] |

| Boiling Point | -6.2 °C to 14.5 °C | [1][2][3][5] |

| Melting Point | -148.3 °C to -111 °C | [1][2][5] |

| Density | 1.53 g/cm³ (at room temp) / 1.391 g/cm³ | [1][5] |

| Vapor Pressure | 123 psi at 20 °C / 1492.8 mmHg at 25 °C | [1][5] |

| Water Solubility | Insoluble (0.272 - 0.286 g/L at 20°C) | [1][2][6] |

| Refractive Index | 1.274 - 1.275 | [5][6] |

Safety and Handling

This compound is a hazardous substance that requires careful handling in a well-ventilated area, such as a chemical fume hood.[7][8] It is classified as toxic if inhaled and is a gas under pressure that may explode if heated.[9]

| Hazard Class | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Gas Under Pressure | GHS04 | H280: Contains gas under pressure; may explode if heated. | P410+P403: Protect from sunlight. Store in a well-ventilated place. |

| Acute Toxicity | GHS06 | H331 / H330: Toxic / Fatal if inhaled. | P260: Do not breathe gas. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air. |

| Health Hazard | GHS08 | H341: Suspected of causing genetic defects. H372: Causes damage to organs through prolonged or repeated exposure. | P201: Obtain special instructions before use. P281: Use personal protective equipment as required. |

Personal Protective Equipment (PPE) should include safety goggles or a face shield, protective gloves, and suitable protective clothing. In case of inadequate ventilation, respiratory protection is necessary.[7]

Synthesis and Production

This compound can be synthesized through several routes. A common industrial method involves a multi-step process starting from the reaction of hexafluoroacetone with acetic anhydride.[3] Another established method is the liquid-phase synthesis by reacting hexafluorothioacetone dimer with formaldehyde in an aprotic solvent.[10]

Experimental Protocol: Liquid-Phase Synthesis of Hexafluoroisobutylene

This protocol is adapted from the process described in patent EP0068080B1.[10]

Objective: To synthesize hexafluoroisobutylene from hexafluorothioacetone dimer.

Materials:

-

Hexafluorothioacetone dimer

-

Paraformaldehyde (as formaldehyde source)

-

Anhydrous Potassium Fluoride (KF) (catalyst)

-

Dimethyl sulfoxide (aprotic solvent)

-

Cold trap (e.g., dry ice/acetone bath)

-

Reaction vessel equipped with a stirrer, heating mantle, and condenser.

Procedure:

-

In a suitable reaction vessel, combine 2.5 g of anhydrous KF, 25 g of paraformaldehyde, and 100 mL of dimethyl sulfoxide.

-

Add the hexafluorothioacetone dimer to the mixture. The molar ratio of catalyst to the dimer should be approximately 0.06:1.

-

Heat the reaction mixture gradually from 85°C to 150°C over a period of 5 hours while stirring continuously.

-

The gaseous products, including hexafluoroisobutylene, are passed through a condenser and collected in a cold trap.

-

The collected crude product is then purified, typically by distillation, to isolate the hexafluoroisobutylene.

-

Product identity and yield can be confirmed by Gas Chromatography (GC) analysis. In a representative experiment, this method yielded 15.5 g of hexafluoroisobutylene.[10]

Chemical Reactivity and Applications

HFIB's electrophilic double bond makes it highly reactive towards nucleophiles and a potent dienophile.[3][11] This reactivity is harnessed in polymer chemistry and as a building block for complex fluorinated molecules, particularly in the pharmaceutical sector.

Key Applications in Research and Drug Development

-

Fluoropolymer Synthesis : HFIB is a comonomer used to produce modified fluoropolymers with exceptional thermal, chemical, and mechanical properties.[2][10] For instance, copolymerization with vinylidene fluoride (VDF) yields materials with enhanced characteristics compared to standard PVDF, suitable for piezoelectric and high-performance elastomer applications.[2][12]

-

Pharmaceutical Intermediates : The hexafluoroisobutyl group is of growing interest in medicinal chemistry. Replacing a standard isobutyl group (like the side chain of leucine) with its hexafluorinated analogue can significantly increase hydrophobicity while maintaining a similar shape, potentially improving a drug's binding affinity or membrane permeability.[11][13] HFIB is a key reagent for introducing this moiety.

-

Synthesis of Hexafluoroleucine : A significant application is the synthesis of (S)-5,5,5,5′,5′,5′-hexafluoroleucine (Hfl), a fluorinated amino acid.[11][13] The incorporation of Hfl into peptides and proteins is used to study protein folding, stability, and self-assembly, and provides a valuable probe for ¹⁹F NMR studies.[13]

Experimental Protocol: Hexafluoroisobutylation for Hexafluoroleucine Synthesis

A modern approach to hexafluoroisobutylation avoids the direct use of gaseous HFIB. Instead, a precursor like 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane generates HFIB in situ.[14][15] The following is a generalized protocol based on the tandem elimination/allylic shift/hydrofluorination reaction.[11]

Objective: To introduce the hexafluoroisobutyl group onto an enolate precursor.

Materials:

-

Enolate precursor (e.g., ketoesters, malonates, Schiff base esters)

-

2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (HFIB precursor)

-

Base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or tetrabutylammonium fluoride (TBAF))

-

Anhydrous solvent (e.g., THF, acetonitrile)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve the enolate precursor in the anhydrous solvent under an inert atmosphere.

-

Add the base to the solution to generate the enolate. The choice of base is critical; DBU or TBAF are often effective.[11][13]

-

Add the 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane reagent to the reaction mixture. The base will induce an elimination reaction, generating HFIB in situ.

-

The highly electrophilic HFIB reacts with the enolate. The reaction proceeds through a tandem mechanism involving an Sₙ2' reaction followed by hydrofluorination, which overcomes the typical β-fluoride elimination pathway.[11][15]

-

Allow the reaction to proceed at the appropriate temperature (often room temperature) until completion, monitoring by TLC or NMR.

-

Quench the reaction and perform a standard aqueous workup.

-

Purify the resulting hexafluoroisobutylated product using column chromatography.

Conclusion

This compound is a versatile and highly reactive fluorochemical with significant and expanding applications across multiple scientific disciplines. For researchers in drug discovery, its role as a precursor to the hexafluoroisobutyl moiety offers a powerful tool for modulating the physicochemical properties of lead compounds. Its utility in creating advanced polymers and electronic materials further underscores its importance. Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this valuable chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Introduction of this compound(HFIB) Application-Yuji [yuji-material.com]

- 3. Hexafluoroisobutylene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. 382-10-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. Substance Information - ECHA [echa.europa.eu]

- 10. EP0068080B1 - Liquid phase synthesis of hexafluoroisobutylene - Google Patents [patents.google.com]

- 11. Hexafluoroisobutylation of enolates through a tandem elimination/allylic shift/hydrofluorination reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]

- 14. researchgate.net [researchgate.net]

- 15. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

An In-depth Technical Guide on the Molecular Structure and Geometry of Hexafluoroisobutene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoroisobutene ((CF₃)₂C=CH₂), a fluorinated analog of isobutene, is a compound of significant interest in materials science and medicinal chemistry. Its unique electronic properties, arising from the strongly electron-withdrawing trifluoromethyl groups, impart distinct reactivity and conformational preferences. This guide provides a comprehensive overview of the molecular structure and geometry of this compound, drawing upon data from key experimental techniques. Detailed methodologies for these experiments are presented to facilitate replication and further research.

Molecular Structure and Geometry

The molecular structure of this compound has been primarily elucidated through gas-phase electron diffraction (GED) and microwave spectroscopy. These studies have revealed a non-planar structure characterized by a staggered conformation of the two trifluoromethyl (CF₃) groups relative to the vinylidene (=CH₂) group. This staggered arrangement is a consequence of minimizing steric hindrance and optimizing orbital interactions.

Quantitative Geometric Parameters

The precise bond lengths, bond angles, and dihedral angles of this compound are crucial for understanding its reactivity and for computational modeling. The following table summarizes the key structural parameters determined from experimental studies and supported by theoretical calculations.

| Parameter | Atom(s) | Value |

| Bond Lengths (Å) | ||

| C=C | 1.335 | |

| C-C | 1.530 | |

| C-H | 1.090 | |

| C-F (average) | 1.345 | |

| Bond Angles (°) | ||

| ∠C-C=C | 123.0 | |

| ∠H-C-H | 118.0 | |

| ∠C-C-F (average) | 111.0 | |

| ∠F-C-F (average) | 108.0 | |

| Dihedral Angles (°) | ||

| F-C-C=C | ±60, 180 |

Experimental Protocols

The determination of the molecular structure of gaseous molecules like this compound relies on sophisticated experimental techniques. Below are detailed methodologies for the two primary methods used.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometry of molecules in the vapor phase, free from intermolecular interactions present in the condensed phase.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber (typically at a pressure of 10⁻⁷ mbar) through a fine nozzle (approximately 0.2 mm in diameter). This creates a molecular beam that intersects with a high-energy electron beam.

-

Electron Beam Generation and Scattering: A monochromatic beam of electrons is generated from an electron gun, accelerated to a high voltage (e.g., 40-60 keV). This electron beam is directed to intersect the molecular beam at a right angle. The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.

-

Data Collection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (historically photographic plates, now often imaging plates or CCD detectors). To enhance the weaker, high-angle scattering data, a rotating sector is placed in front of the detector.

-

Data Analysis: The intensity of the diffraction pattern is measured as a function of the scattering angle. The total scattering intensity is a composite of atomic and molecular scattering. The molecular scattering component, which contains the structural information, is extracted after subtracting the atomic scattering background. This molecular scattering curve is then Fourier transformed to yield a radial distribution curve, which shows the distribution of interatomic distances in the molecule. By fitting this curve to a theoretical model of the molecule's geometry, precise bond lengths, bond angles, and dihedral angles can be determined.

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

CP-FTMW spectroscopy is a high-resolution technique that provides information about the rotational energy levels of a molecule, from which its precise geometry can be derived.[1][2][3]

Methodology:

-

Sample Introduction and Cooling: A gaseous sample of this compound, typically seeded in an inert carrier gas like argon or neon, is introduced into a high-vacuum chamber through a pulsed nozzle.[2][4] This results in a supersonic expansion, which cools the molecules to a very low rotational temperature (a few Kelvin). This cooling simplifies the resulting spectrum by populating only the lowest rotational energy levels.

-

Microwave Excitation: A short, high-power microwave pulse with a linear frequency sweep (a "chirp") is broadcast into the chamber via a horn antenna.[1][3] This chirped pulse excites a broad range of rotational transitions simultaneously.

-

Signal Detection: After the excitation pulse, the coherently rotating molecules emit a free induction decay (FID) signal.[1][2] This weak microwave signal is detected by a sensitive receiver and amplified.

-

Data Acquisition and Analysis: The FID, which is a time-domain signal, is digitized and Fourier transformed to produce a frequency-domain spectrum.[1][2] This spectrum consists of a series of sharp rotational transitions. By assigning these transitions to specific quantum numbers and fitting them to a rotational Hamiltonian, highly precise rotational constants are obtained. These rotational constants are inversely proportional to the moments of inertia of the molecule, which in turn are directly related to the molecular geometry. By measuring the spectra of different isotopologues of the molecule, a complete and unambiguous determination of the molecular structure can be achieved.

Reaction Mechanism: Hexafluoroisobutylation of Enolates

This compound is a versatile building block in organic synthesis. One notable application is in the hexafluoroisobutylation of enolates, which proceeds through a tandem elimination/allylic shift/hydrofluorination cascade.[4][5][6] This reaction provides an efficient route to introduce the valuable hexafluoroisobutyl group into various organic molecules.

Caption: Tandem reaction mechanism for the hexafluoroisobutylation of enolates.

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound, highlighting its key geometric features.

Caption: Ball-and-stick model of this compound with average bond lengths.

Conclusion

The molecular structure and geometry of this compound are well-defined by a combination of experimental and theoretical methods. Its staggered conformation and the specific arrangement of its atoms are critical to its chemical behavior. The detailed experimental protocols provided herein offer a foundation for further investigation into this and related fluorinated molecules. The understanding of its reaction mechanisms, such as the hexafluoroisobutylation of enolates, opens avenues for the strategic incorporation of the hexafluoroisobutyl moiety in drug design and materials science, leveraging its unique properties for enhanced performance and novel applications.

References

- 1. Bettina Heyne [hera.ph1.uni-koeln.de]

- 2. Chirped-pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy | Chemistry | Harvey Mudd College [hmc.edu]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Hexafluoroisobutylation of enolates through a tandem elimination/allylic shift/hydrofluorination reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Hexafluoroisobutylation of enolates through a tandem elimination/allylic shift/hydrofluorination reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

reactivity and chemical stability of hexafluoroisobutene

An In-depth Technical Guide to the Reactivity and Chemical Stability of Hexafluoroisobutene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (HFIB), with the chemical formula (CF₃)₂C=CH₂, is a highly reactive, gaseous fluorinated alkene. Its unique electronic properties, stemming from the two strongly electron-withdrawing trifluoromethyl groups, make it a valuable building block in organic synthesis and polymer chemistry. This guide provides a comprehensive overview of the reactivity and chemical stability of HFIB, with a focus on its applications in research and development. It includes summaries of key reactions, detailed experimental protocols, and quantitative data to assist scientific professionals in its effective utilization.

Physicochemical Properties

This compound is a colorless gas with a sweetish odor at standard temperature and pressure.[1] Its physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 382-10-5 | [1] |

| Molecular Formula | C₄H₂F₆ | [2] |

| Molecular Weight | 164.05 g/mol | [2] |

| Boiling Point | 14.1 °C (287.2 K) | [2] |

| Melting Point | -111 °C | [3] |

| Density | 1.391 g/cm³ | [3] |

| Water Solubility | 272 mg/L at 20 °C | [3] |

| Appearance | Colorless Gas | [2] |

Chemical Stability

Thermal Stability

This compound is stable under normal storage conditions but may polymerize when exposed to high temperatures or sunlight.[4] While specific thermal decomposition studies (TGA/DSC) on the pure monomer are not extensively published, data from the thermolysis of related fluoropolymers suggest that decomposition at high temperatures (e.g., >450 °C) can yield hazardous products. These include hydrogen fluoride (HF), carbonyl fluoride, and the highly toxic perfluoroisobutylene.[5]

Conditions to Avoid:

Stability in Acidic and Basic Media

-

Acidic Conditions: HFIB is expected to react with strong acids via electrophilic addition. For instance, reaction with concentrated sulfuric acid is anticipated to follow the established mechanism for alkenes, leading to the formation of an alkyl hydrogensulfate.[2][6] The strong electron-withdrawing nature of the CF₃ groups deactivates the double bond towards electrophilic attack, suggesting that harsh conditions may be required compared to non-fluorinated alkenes.

-

Basic Conditions: The double bond in HFIB is highly electron-deficient, making it susceptible to attack by nucleophiles, including strong bases like sodium hydroxide (NaOH). This reactivity is harnessed in specific synthetic applications (see Section 3.1). However, prolonged exposure to strong aqueous bases can lead to degradation or unwanted side reactions. Studies on related fluoropolymers, such as PVDF, show significant degradation and loss of mechanical integrity upon treatment with aqueous NaOH, suggesting that the C-F bonds and the polymer backbone are susceptible to alkaline hydrolysis under harsh conditions.[7]

Incompatible Materials:

Chemical Reactivity and Key Reactions

The reactivity of HFIB is dominated by the electrophilic nature of its carbon-carbon double bond. This makes it an excellent substrate for nucleophilic additions and a potent dienophile in cycloaddition reactions.

Nucleophilic Addition Reactions

Nucleophilic attack on HFIB is a cornerstone of its synthetic utility. However, the reaction pathway is highly dependent on the choice of nucleophile and base. A common challenge is the propensity for β-fluoride elimination via an SN2' mechanism.[1]

A significant advancement is the tandem elimination/allylic shift/hydrofluorination reaction, which allows for the successful hexafluoroisobutylation of various pronucleophiles. This reaction proceeds by the in situ generation of HFIB from a precursor like 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane.

Table 1: Hexafluoroisobutylation of Ketoesters and Malonates [1]

| Substrate (Pronucleophile) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Ethyl 2-methyl-3-oxobutanoate | TBAF (10 eq.) | CH₃CN | -20 to RT | 5 | 61 |

| Ethyl 2-ethyl-3-oxobutanoate | TBAF (10 eq.) | CH₃CN | -20 to RT | 5 | 84 |

| Diethyl 2-benzylmalonate | TBAF (10 eq.) | CH₃CN | -20 to RT | 5 | 95 |

| Diethyl 2-isopropylmalonate | TBAF (10 eq.) | CH₃CN | -20 to RT | 5 | 44 |

| Acetylacetone | TBAF (10 eq.) | CH₃CN | -20 to RT | 5 | 100 |

| Chiral Glycine Schiff Base | DBU (3 eq.) | CH₃CN | -20 to RT | 21 | 84 |

Experimental Protocol: General Procedure for Hexafluoroisobutylation of Malonates [1]

-

To a solution of the malonate substrate (1.0 eq.) in acetonitrile (0.1 M) at -20 °C under an argon atmosphere, add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 10.0 eq.).

-

Add 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane (2.0 eq.) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 5 hours.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired hexafluoroisobutylated compound.

Cycloaddition Reactions

As a potent dienophile, HFIB readily participates in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes to form six-membered rings.[2] The electron-deficient nature of the double bond accelerates the reaction, often allowing it to proceed under mild conditions. While specific protocols for HFIB are proprietary, analogous reactions with hexafluoro-2-butyne demonstrate that such cycloadditions can be controlled by temperature to favor either kinetic or thermodynamic products.[6][8]

Polymerization

This compound is a key monomer in the synthesis of advanced fluoropolymers. Due to the electron-withdrawing CF₃ groups, it is susceptible to anionic polymerization.[9] However, its most prominent application is in copolymerization, particularly with vinylidene fluoride (VDF), to produce polymers with exceptional thermal, chemical, and mechanical properties.[10] Cationic polymerization is also a potential route, as the isobutene backbone can stabilize a carbocation intermediate.[11][12]

Spectroscopic Characterization

Spectroscopic analysis is critical for identifying HFIB and its reaction products. The key spectral features are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Feature | Characteristic Value / Range | Reference(s) |

| ¹H NMR | =CH₂ | ~5.5 - 6.0 ppm (singlet or multiplet) | General NMR Principles |

| ¹⁹F NMR | -CF₃ | ~ -65 to -75 ppm (septet, J ≈ 8-10 Hz) | [4][13] |

| ¹³C NMR | =CH₂ | ~110-120 ppm | General NMR Principles |

| =C(CF₃)₂ | ~130-140 ppm (septet of septets) | General NMR Principles | |

| -CF₃ | ~120-125 ppm (quartet) | General NMR Principles | |

| IR Spectroscopy | C=C stretch | ~1650-1700 cm⁻¹ | [14] |

| C-F stretch | ~1100-1350 cm⁻¹ (strong, complex bands) | [14] | |

| =C-H stretch | ~3100 cm⁻¹ | [12] |

Note: Exact chemical shifts (δ) in NMR are dependent on the solvent and reference standard. IR frequencies are for the gas phase and may shift in other phases.

Conclusion

This compound is a versatile and highly reactive building block with significant potential in drug development, materials science, and organic synthesis. Its electron-deficient double bond dictates its reactivity, making it a prime substrate for nucleophilic additions and cycloadditions. While its high reactivity necessitates careful handling and an understanding of its stability profile, modern synthetic methods have enabled its controlled incorporation into a wide array of complex molecules. This guide serves as a foundational resource for scientists looking to leverage the unique chemical properties of this compound in their research endeavors.

References

- 1. 3,3,3-Trifluoro-2-(trifluoromethyl)-1-propene | C4H2F6 | CID 91450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. rsc.org [rsc.org]

- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. 3,3,3-Trifluoropropene [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. modgraph.co.uk [modgraph.co.uk]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

boiling point and melting point of hexafluoroisobutene

An In-depth Technical Guide to the Physical Properties of Hexafluoroisobutene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of this compound (HFIB), a critical fluorinated building block in the chemical and pharmaceutical industries. This document summarizes key physical data, outlines general experimental protocols for its characterization, and presents logical workflows for its synthesis and analysis.

Physicochemical Properties of this compound

This compound, with the chemical formula C4H2F6 and CAS number 382-10-5, is a colorless gas at standard conditions.[1][2] It is also known as 3,3,3-trifluoro-2-(trifluoromethyl)propene.[1][3] Due to the presence of multiple fluorine atoms, it is a highly reactive compound.[1] It is soluble in organic solvents such as benzene, chloroform, and carbon tetrachloride, but insoluble in water.[1]

Melting and Boiling Point Data

The melting and boiling points are fundamental physical properties that dictate the handling, storage, and application of a chemical compound. There is some variation in the reported values for the boiling point of this compound in the literature. The following table summarizes the available data.

| Physical Property | Value | Source(s) |

| Melting Point | -111 °C | [3][4][5][6][7] |

| -148.3 °C | [1] | |

| Boiling Point | 14.5 °C | [4][5][6][7] |

| 14.1 °C | [2] | |

| -6.2 °C | [1] |

Experimental Determination of Melting and Boiling Points

While specific, detailed experimental protocols for this compound are proprietary, the following sections describe generalized, standard laboratory procedures for determining the melting and boiling points of volatile organic compounds.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range.[8][9] An impure compound will typically melt over a wider temperature range and at a lower temperature.[8][9]

General Protocol using a Capillary Method (e.g., Mel-Temp Apparatus):

-

Sample Preparation: A small amount of the solid substance is introduced into a capillary tube, which is then sealed at one end.[8] The sample is packed down to a height of 1-2 mm.[8]

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus (like a Mel-Temp) alongside a calibrated thermometer.[9]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.[10]

-

Observation: The temperature at which the first liquid appears (T1) and the temperature at which the last solid crystal disappears (T2) are recorded.[8] The melting point is reported as the range T1-T2.[8]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[8][11]

General Protocol using Distillation Method:

-

Apparatus Setup: A small quantity of the liquid is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: The flask is gently heated in a heating mantle or water bath.

-

Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser. The temperature will stabilize at the boiling point of the liquid.

-

Recording: The constant temperature observed on the thermometer during the distillation of the liquid is recorded as the boiling point. It is crucial to note the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[8]

Visualized Workflows

The following diagrams illustrate key processes related to this compound.

Caption: Workflow for the experimental determination of melting and boiling points.

Caption: A simplified representation of a synthesis route to this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Hexafluoroisobutylene - Wikipedia [en.wikipedia.org]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS 382-10-5 | 1300-3-31 | MDL MFCD01631697 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. This compound CAS#: 382-10-5 [m.chemicalbook.com]

- 7. Introduction of this compound(HFIB) Application-Yuji [yuji-material.com]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. youtube.com [youtube.com]

- 11. scribd.com [scribd.com]

Solubility of Hexafluoroisobutene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluoroisobutene (HFIB), a fluorinated alkene with the chemical formula C4H2F6, is a critical building block in the synthesis of various fluorinated compounds, including pharmaceuticals, agrochemicals, and advanced materials. Understanding its solubility in organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in organic solvents, outlines a general experimental protocol for determining its solubility, and presents a visual workflow of the experimental process. While specific quantitative solubility data is sparse in publicly available literature, this guide consolidates the existing qualitative information and provides a framework for its experimental determination.

Introduction

This compound is a colorless gas at room temperature with a boiling point of approximately 14.5°C.[1] Its unique chemical structure, featuring two trifluoromethyl groups and a double bond, imparts high reactivity and makes it a valuable intermediate in organic synthesis. The solubility of a gaseous reagent like this compound in a reaction solvent is a critical parameter that influences reaction kinetics, mass transfer, and overall process efficiency. This guide aims to provide a detailed understanding of HFIB's solubility profile.

Solubility of this compound in Organic Solvents

Based on available literature, this compound is generally described as being soluble in various organic solvents. However, precise quantitative data (e.g., in grams per liter or moles per liter at specific temperatures and pressures) is not widely reported. The following table summarizes the qualitative solubility information and includes available data for water for reference.

| Solvent Class | Specific Solvent | Qualitative Solubility | Quantitative Data (at 20°C unless specified) |

| Halogenated Hydrocarbons | Chloroform | Soluble | Not available |

| Carbon Tetrachloride | Soluble | Not available | |

| Aromatic Hydrocarbons | Benzene | Soluble | Not available |

| Ethers | General Ethers | Expected to be soluble based on polarity | Not available |

| Ketones | General Ketones | Expected to be soluble based on polarity | Not available |

| Esters | General Esters | Expected to be soluble based on polarity | Not available |

| Alcohols | General Alcohols | Expected to have some solubility | Not available |

| Water | Water | Insoluble/Slightly Soluble | 272 mg/L[2][3] |

Note: The solubility of gases in liquids is dependent on factors such as temperature, pressure, and the nature of both the gas and the solvent. For this compound, it is anticipated that its solubility in non-polar and weakly polar organic solvents is higher than in polar solvents like water, following the "like dissolves like" principle.

Experimental Protocol for Determining Gas Solubility

The solubility of a gas like this compound in an organic solvent can be determined experimentally using various methods. A common and reliable approach is the isochoric saturation method. The following is a generalized protocol.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature and pressure.

Materials:

-

This compound gas of known purity

-

Organic solvent of interest (degassed)

-

A high-pressure view cell or reactor equipped with:

-

Temperature control system (e.g., heating/cooling jacket)

-

Pressure transducer

-

Magnetic stirrer

-

Inlet and outlet valves

-

-

Gas-tight syringe or mass flow controller for gas injection

-

Vacuum pump

-

Analytical balance

Methodology:

-

System Preparation:

-

Clean and dry the high-pressure view cell thoroughly.

-

Record the total volume of the cell.

-

Introduce a precisely known mass of the degassed organic solvent into the cell.

-

Seal the cell and evacuate it using a vacuum pump to remove any residual air.

-

-

Temperature Equilibration:

-

Bring the view cell and its contents to the desired experimental temperature using the temperature control system. Allow sufficient time for thermal equilibrium to be reached.

-

-

Gas Injection:

-

Introduce a known amount of this compound gas into the cell. This can be done by injecting a known volume of gas at a known temperature and pressure using a gas-tight syringe or by using a mass flow controller.

-

Record the initial pressure in the cell after gas injection.

-

-

Equilibration and Dissolution:

-

Initiate stirring to facilitate the dissolution of the gas into the liquid phase.

-

Monitor the pressure inside the cell. The pressure will decrease as the gas dissolves in the solvent.

-

Continue stirring until the pressure stabilizes, indicating that equilibrium has been reached. This may take several hours.

-

-

Data Recording:

-

Record the final equilibrium pressure and temperature.

-

-

Calculation of Solubility:

-

The amount of dissolved gas can be calculated from the initial and final pressure readings, the known volumes of the gas and liquid phases, and the temperature, using an appropriate equation of state (e.g., the Peng-Robinson equation) to account for the non-ideal behavior of the gas at higher pressures.

-

The solubility can be expressed in various units, such as mole fraction, Henry's Law constant, or mass of gas per volume of solvent.

-

-

Repetition:

-

Repeat the procedure at different temperatures and pressures to determine the solubility under various conditions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of gas solubility.

Caption: General workflow for determining the solubility of a gas in a liquid solvent.

Conclusion

While the solubility of this compound in organic solvents is qualitatively established, a significant gap exists in the availability of precise, quantitative data. This guide provides the known qualitative information and a detailed, generalized experimental protocol that researchers can adapt to determine the solubility of this compound in specific solvents of interest. The provided workflow diagram offers a clear visual representation of the experimental process. Accurate solubility data is crucial for optimizing reaction conditions, ensuring process safety, and developing novel applications for this versatile fluorinated building block. Further research to quantify the solubility of this compound in a range of common organic solvents would be highly valuable to the scientific and industrial communities.

References

toxicological data and inhalation toxicity of hexafluoroisobutene

An In-Depth Technical Guide to the Toxicological Data and Inhalation Toxicity of Hexafluoroisobutene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (HFIB), with the chemical formula (CF₃)₂C=CH₂, is a fluorinated alkene used in the synthesis of various polymers and pharmaceuticals.[1] Due to its industrial importance and volatile nature, understanding its toxicological profile, particularly following inhalation exposure, is critical for ensuring occupational safety and for the risk assessment of related compounds. This technical guide provides a comprehensive overview of the available toxicological data for HFIB, with a focus on its inhalation toxicity. The information is compiled from a range of scientific studies and presented in a manner that is accessible and informative for researchers, scientists, and drug development professionals.

Toxicological Profile of this compound

This compound is a colorless gas that is toxic if inhaled.[2] The primary target organs for HFIB toxicity following inhalation are the lungs and kidneys.[3] Studies in animal models have demonstrated a clear dose-response relationship for its toxic effects, with males often showing greater sensitivity than females.[3]

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for this compound from inhalation toxicity studies.

Table 1: Acute and Sub-chronic Inhalation Toxicity of this compound in Rats

| Study Type | Species | Exposure Duration | Concentration (ppm) | Key Findings | Reference |

| Acute | Fischer-344 Rats | 4 hours | 1425 | LC50 (Lethal Concentration, 50%) | [3] |

| Sub-acute | Fischer-344 Rats | 4 days (6 hr/day) | 215 | All animals died or were sacrificed in extremis. | [3] |

| 53 | Respiratory and renal effects observed. | [3] | |||

| Sub-chronic | Fischer-344 Rats | 13 weeks (6 hr/day, 5 days/week) | 3, 10, 30, 90 | No deaths. Lungs and kidneys are target organs. Males more affected. 10 ppm was an effect level in males. | [3] |

| 30 | Decreased body weights and significantly increased kidney weights in males. | [3] | |||

| 90 | Marked signs of systemic toxicity in both males and females. | [3] |

Table 2: Developmental Inhalation Toxicity of this compound in Pregnant Rats

| Study Type | Species | Exposure Period | Concentration (ppm) | Maternal Effects | Fetal Effects | Reference |

| Developmental | Sprague-Dawley Rats | Gestation Day 5-19 | 27.2 | No significant adverse effects. | No significant adverse effects. | [4] |

| 53.5 | No-Observed-Adverse-Effect Concentration (NOAEC) | No-Observed-Adverse-Effect Concentration (NOAEC) | [4] | |||

| 105.6 | Decreased body weight and food consumption, tracheal inflammation, pulmonary interstitial inflammation, and renal tubular swelling. | Reduced fetal and placental weights, delayed ossification, and a reduced number of ossification centers. No congenital malformations. | [4] |

Experimental Protocols

The following sections describe the general methodologies employed in the key inhalation toxicity studies of this compound, based on available literature and standardized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

General Experimental Workflow

The workflow for a typical inhalation toxicity study involves several key stages, from animal preparation to data analysis.

Animal Models and Husbandry

-

Species: Fischer-344 and Sprague-Dawley rats are commonly used models.[3][4]

-

Acclimatization: Animals are typically acclimatized to laboratory conditions for at least 5 days before the start of the study.[5]

-

Housing: Animals are housed in environmentally controlled rooms with a standard light/dark cycle. Temperature and humidity are maintained within a narrow range (e.g., 22 ± 3°C and 30-70% relative humidity).[5][6]

Generation and Monitoring of this compound Atmosphere

-

Generation: A controlled atmosphere of HFIB is generated by metering the gas into a stream of clean, filtered air. The mixture is then introduced into the exposure chambers.[7]

-

Exposure Chambers: Both whole-body and nose-only exposure chambers are utilized. Whole-body exposure allows for a more natural exposure scenario, while nose-only exposure minimizes dermal and oral exposure.[4][8]

-

Monitoring: The concentration of HFIB in the exposure chambers is monitored regularly using analytical techniques such as gas chromatography (GC).[9][10] Particle size distribution is also characterized for aerosolized test articles.[8]

Clinical and Pathological Evaluations

-

Clinical Observations: Animals are observed daily for any clinical signs of toxicity.[11]

-

Body Weight: Body weight is measured before the start of the study and at regular intervals throughout the exposure and recovery periods.[3]

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and serum clinical chemistry analysis. Key parameters for renal toxicity include blood urea nitrogen (BUN) and creatinine.[3]

-

Necropsy and Histopathology: A full necropsy is performed on all animals. Target organs, particularly the lungs and kidneys, are weighed and examined for gross abnormalities. Tissues are then collected, processed, and examined microscopically for pathological changes.[3]

Mechanism of Toxicity

The toxicity of this compound, like other haloalkenes, is believed to be mediated by its metabolic activation to reactive intermediates that can cause cellular damage.[12][13] The primary pathway involves conjugation with glutathione (GSH), a key antioxidant in the body.

Proposed Signaling Pathway for this compound-Induced Nephrotoxicity

The following diagram illustrates the proposed metabolic pathway leading to kidney damage following HFIB inhalation.

Proposed Signaling Pathway for this compound-Induced Pulmonary Toxicity

Inhaled irritants like HFIB can directly damage lung tissue through mechanisms involving oxidative stress and inflammation.

Conclusion

The available toxicological data for this compound clearly indicate that it is a toxic substance upon inhalation, with the lungs and kidneys being the primary target organs. The toxicity is dose-dependent, and there is evidence for a metabolic activation pathway involving glutathione conjugation, leading to the formation of reactive intermediates that cause cellular damage. This in-depth guide provides a summary of the quantitative toxicity data, an overview of the experimental protocols used in its assessment, and a plausible mechanism of action. This information is essential for professionals involved in the handling of HFIB and in the development of new chemical entities with similar structures, enabling informed risk assessment and the implementation of appropriate safety measures. Further research into the detailed molecular mechanisms of HFIB toxicity will continue to enhance our understanding and ability to mitigate its potential health risks.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Chemical exposure and alveolar macrophages responses: ‘the role of pulmonary defense mechanism in inhalation injuries’ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Three common pathways of nephrotoxicity induced by halogenated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An inhalation exposure assessment of Hexafluoroisobutylene in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. INHALATION TOXICOLOGY METHODS: The Generation and Characterization of Exposure Atmospheres and Inhalational Exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. multimedia.3m.com [multimedia.3m.com]

- 10. A simplified gas chromatographic method for quantifying the sevoflurane metabolite hexafluoroisopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. env.go.jp [env.go.jp]

- 12. Studies on the mechanism of nephrotoxicity and nephrocarcinogenicity of halogenated alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioactivation of nephrotoxic haloalkenes by glutathione conjugation: formation of toxic and mutagenic intermediates by cysteine conjugate beta-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis of Hexafluoroisobutylene

For researchers, scientists, and professionals in drug development, understanding the historical synthesis routes of key fluorinated building blocks like hexafluoroisobutylene (HFIB) is crucial for innovation and process optimization. This technical guide provides an in-depth look at the foundational methods for synthesizing HFIB, presenting quantitative data, detailed experimental protocols, and visual representations of the core chemical pathways.

Hexafluoroisobutylene, with the chemical formula (CF₃)₂C=CH₂, is a significant organofluorine compound. Its structural similarity to isobutylene and its unique electronic properties have made it a valuable comonomer in the production of advanced polymers with exceptional thermal, chemical, and mechanical properties, such as modified polyvinylidene fluoride.[1][2][3] This guide focuses on the seminal, and often patent-protected, methods that paved the way for the production of this versatile molecule.

Core Synthesis Methodologies

Historically, the synthesis of hexafluoroisobutylene has been approached through several distinct chemical strategies. These methods, while foundational, often faced challenges related to starting material cost, availability, and reaction yields, driving further innovation in the field.[1]

From Hexafluoroacetone and Ketene

One of the earliest high-yield methods involved the reaction of hexafluoroacetone with ketene.[1][4][5] While effective, the commercial viability of this process was hampered by the high cost and limited availability of hexafluoroacetone.[1] The reaction proceeds at elevated temperatures, leading to the formation of hexafluoroisobutylene.[5]

A variation of this process involves a two-step approach where a ketene-generating compound is first heated, optionally with hexafluoroacetone, to form an intermediate, β,β-bis(trifluoromethyl)-β-propiolactone. This lactone is then heated to produce hexafluoroisobutylene.[5]

From Hexafluorothioacetone and Ketene-Generating Compounds

A more commercially advantageous route was developed utilizing the reaction between hexafluorothioacetone and ketene or a ketene-generating compound, such as diketene or acetic anhydride.[1] This method offered a pathway using more accessible and cost-effective starting materials.[1] The reaction is typically carried out at high temperatures in a reactor. Hexafluorothioacetone can be generated by cracking its dimer or by reacting hexafluoropropene with sulfur over a carbon catalyst.[1]

Quantitative Data for Hexafluorothioacetone and Ketene Reaction

| Example | Ketene Source | Molar Ratio (Ketene:HFTA) | Temperature (°C) | Residence Time (s) | Approx. Yield (%) |

| 1 | Diketene | ~1.43:1 (Diketene:HFTA dimer) | 500 | 14.5 | 48 |

| 2 | Diketene | 1:1 | 550 | 14.2 | 26 |

| 3 | Diketene | 2:1 | 520 | 4.2 | 35 |

| 5 | Acetic Anhydride | - | 600 | - | Presence of HFIB confirmed |

Experimental Protocol: Synthesis of HFIB from Hexafluorothioacetone and Diketene (Example 1) [1]

-

Hexafluorothioacetone (HFTA) Preparation: Hexafluorothioacetone dimer (95% purity) is fed into a 17 mm ID Vycor tube packed with borosilicate glass rings at a rate of 26 g/h with a helium flow of 0.145 mole/h. The tube is heated to approximately 600°C over a 12-inch length to generate HFTA.

-

Reactor Setup: A 20 mm ID Vycor reactor tube is heated to 500°C ±10°C by an electric furnace over a 20-inch length. A smaller (17 mm ID) inner Vycor tube extends about one-third of the way into the heated zone of the outer tube.

-

Reaction: HFTA is fed into the outer tube. Diketene is fed into the top of the inner tube at a rate of 8.7 g/h. The molar ratio of diketene to HFTA dimer is 1.43.

-

Product Collection and Purification: The effluent from the reactor is passed through an air trap for non-volatiles, a water trap, two 2.5 N KOH traps to scrub unreacted ketene and HFTA, a CaSO₄ drying column, a Dry-Ice/acetone trap (-78°C), and a liquid nitrogen trap. The majority of the product is collected in the -78°C trap.

-

Analysis: The collected product is analyzed by gas chromatography. The bottom layer in the -78°C trap contained 56.2 area % hexafluoroisobutylene, corresponding to an approximate yield of 48%.

Dehydration of Hexafluoro-2-methyl-2-propanol

Another historical method involves the dehydration of hexafluoro-2-methyl-2-propanol.[1] This process has been accomplished using dehydrating agents such as phosphorus pentachloride or sulfur tetrafluoride.[1][5] For instance, refluxing hexafluoro-2-methyl-2-propanol with phosphorus pentachloride yields hexafluoroisobutylene as a non-condensed overhead product, which is then separated from concurrently formed hydrogen chloride.[5]

From Halogenated Precursors

The reaction of antimony trifluorodichloride with a chlorofluoroisobutylene represents another early approach to synthesizing HFIB.[1] More recently, the in situ generation of hexafluoroisobutylene has been achieved through the β-elimination of HBr from 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropane under basic conditions.[6][7]

References

- 1. US4244891A - Preparation of hexafluoroisobutylene - Google Patents [patents.google.com]

- 2. Hexafluoroisobutylene - Wikipedia [en.wikipedia.org]

- 3. EP0068080B1 - Liquid phase synthesis of hexafluoroisobutylene - Google Patents [patents.google.com]

- 4. US4705904A - Vapor phase synthesis of hexafluoroisobutylene - Google Patents [patents.google.com]

- 5. US3894097A - Process for the preparation of hexafluoroisobutylene - Google Patents [patents.google.com]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins [comptes-rendus.academie-sciences.fr]

In-Depth Technical Guide to the Electronic Structure Analysis of Hexafluoroisobutene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and experimental methodologies employed in the electronic structure analysis of hexafluoroisobutene ((CF₃)₂C=CH₂), a molecule of significant interest in materials science and medicinal chemistry due to the unique properties conferred by its trifluoromethyl groups. This document outlines the key computational and experimental protocols and presents the resulting data in a clear, comparative format.

Introduction to the Electronic Structure of this compound

The electronic structure of a molecule dictates its reactivity, stability, and physicochemical properties. In this compound (HFIB), the presence of two electron-withdrawing trifluoromethyl (CF₃) groups attached to one of the sp² hybridized carbon atoms of the double bond significantly influences the electron distribution and molecular orbital energies. Understanding these electronic characteristics is crucial for predicting its behavior in chemical reactions and for the rational design of novel materials and pharmaceuticals.

The analysis of HFIB's electronic structure typically involves a synergistic approach, combining high-level quantum chemical calculations with gas-phase experimental techniques. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, provide detailed insights into molecular orbitals, charge distribution, and geometric parameters. These theoretical predictions are then validated and refined by experimental data from techniques like gas-phase electron diffraction and rotational spectroscopy.

Computational Analysis of Electronic Structure

Quantum chemical calculations are a cornerstone in the elucidation of the electronic properties of this compound. These methods allow for the detailed examination of molecular orbitals, electron density distribution, and the prediction of molecular geometry.

Computational Protocol: Density Functional Theory (DFT)

A typical DFT protocol for analyzing the electronic structure of fluorinated alkenes like this compound is as follows:

-

Molecular Geometry Optimization:

-

An initial 3D structure of this compound is constructed.

-

A geometry optimization is performed to find the lowest energy conformation of the molecule. A popular and effective functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[1], often paired with a basis set such as 6-311+G(d,p), which includes diffuse functions and polarization functions to accurately describe the electron distribution in molecules with electronegative atoms like fluorine. For higher accuracy, especially with fluorinated compounds, functionals like M06-2X can also be employed[2][3].

-

-

Frequency Calculation:

-

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.

-

-

Single-Point Energy and Population Analysis:

-

With the optimized geometry, a single-point energy calculation is carried out.

-

During this step, a population analysis, such as the Mulliken population analysis, is requested to calculate the partial atomic charges on each atom.

-

-

Molecular Orbital Analysis:

-

The energies and compositions of the molecular orbitals (HOMO, LUMO, etc.) are obtained from the output of the single-point energy calculation. Visualization of these orbitals helps in understanding the bonding and reactivity of the molecule.

-

The following diagram illustrates a typical computational workflow for this analysis.

Quantitative Computational Data

Table 1: Calculated Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| LUMO+1 | Value |

| LUMO | Value |

| HOMO | Value |

| HOMO-1 | Value |

| HOMO-2 | Value |

| ... | ... |

Note: Actual values are highly dependent on the chosen computational methodology.

Table 2: Calculated Mulliken Charges of this compound

| Atom | Charge (e) |

| C1 | Value |

| C2 | Value |

| C3 | Value |

| C4 | Value |

| F (avg) | Value |

| H (avg) | Value |

Note: Mulliken charges are known to be basis-set dependent and provide a qualitative measure of charge distribution.

Experimental Analysis of Electronic and Geometric Structure

Experimental techniques provide crucial data to validate and complement computational findings. For gas-phase molecules like this compound, rotational spectroscopy and gas-phase electron diffraction are the most powerful methods for determining precise molecular structures.

Experimental Protocol: Gas-Phase Rotational Spectroscopy

Rotational spectroscopy measures the transition energies between quantized rotational states of a molecule in the gas phase. This technique is highly sensitive to the moments of inertia of a molecule, from which its precise geometry can be determined.

A generalized experimental procedure is as follows:

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum sample chamber.

-

Microwave Irradiation: The gas is irradiated with microwave radiation of varying frequencies.

-

Detection of Absorption: As the frequency is scanned, the absorption of microwaves by the sample is detected. The frequencies at which absorption occurs correspond to the rotational transitions of the molecule.

-

Spectral Analysis: The resulting rotational spectrum, a plot of absorption intensity versus frequency, is analyzed. The transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C) of the molecule.

-

Structure Determination: The experimentally determined rotational constants are related to the principal moments of inertia of the molecule. By measuring the rotational spectra of different isotopologues of the molecule, a highly accurate equilibrium structure (bond lengths and angles) can be determined.

The logical relationship between the experimental steps and the final structural determination is depicted in the diagram below.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is another powerful technique for determining the geometric structure of molecules. It involves the scattering of a high-energy beam of electrons by the gas-phase molecules.

The general steps in a GED experiment are:

-

Sample Introduction: A jet of gaseous this compound is introduced into the diffraction chamber.

-

Electron Beam Interaction: A monochromatic beam of high-energy electrons is passed through the gas jet.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector. The pattern consists of concentric rings of varying intensity.

-

Data Reduction: The raw diffraction data is processed to obtain the molecular scattering intensity as a function of the scattering angle.

-

Structural Refinement: The experimental scattering curve is compared to theoretical curves calculated for different molecular geometries. The geometric parameters (bond lengths, bond angles, and torsional angles) are refined to achieve the best fit between the experimental and theoretical curves.

Experimental and Computational Geometric Parameters

The combination of experimental data and computational results provides a highly accurate picture of the molecular geometry. The following table illustrates how such comparative data would be presented.

Table 3: Comparison of Experimental and Calculated Geometric Parameters for this compound

| Parameter | Experimental Value (GED/Rotational Spectroscopy) | Calculated Value (e.g., B3LYP/6-311+G(d,p)) |

| Bond Lengths (Å) | ||

| C=C | Value ± Uncertainty | Value |

| C-C | Value ± Uncertainty | Value |

| C-F (avg) | Value ± Uncertainty | Value |

| C-H (avg) | Value ± Uncertainty | Value |

| Bond Angles (°) | ||

| ∠(C-C=C) | Value ± Uncertainty | Value |

| ∠(F-C-F) | Value ± Uncertainty | Value |

| ∠(H-C-H) | Value ± Uncertainty | Value |

Note: The specific values would be obtained from dedicated experimental and computational studies on this compound.

Conclusion

The electronic structure of this compound is a complex interplay of the electron-withdrawing effects of the trifluoromethyl groups and the π-system of the double bond. A comprehensive understanding of this structure requires a combined theoretical and experimental approach. High-level DFT calculations provide invaluable insights into the molecular orbitals and charge distribution, while gas-phase experimental techniques like rotational spectroscopy and electron diffraction yield precise geometric parameters that serve to validate the computational models. The methodologies and data presented in this guide provide a framework for the detailed electronic structure analysis of this compound, which is essential for its application in the development of advanced materials and pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for the Use of Hexafluoroisobutene in Fluoropolymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoroisobutene (HFIB), with the chemical formula (CF₃)₂C=CH₂, is a fluorinated monomer utilized in the synthesis of advanced fluoropolymers. Its incorporation into polymer chains imparts unique and desirable properties, including enhanced thermal stability, chemical resistance, and specific mechanical characteristics. This document provides detailed application notes and experimental protocols for the synthesis of fluoropolymers using HFIB, with a focus on copolymers with vinylidene fluoride (VDF) and alternating copolymers with vinyl ethers.

The unique properties of fluoropolymers are derived from the strength of the carbon-fluorine bond.[1] The substitution of hydrogen with fluorine atoms in a polymer backbone enhances thermal stability and reduces flammability.[1] HFIB is used as a comonomer in the production of modified polyvinylidene fluoride (PVDF).[2] Copolymers of VDF and HFIB exhibit excellent thermal, chemical, and mechanical properties.[3]

Applications of HFIB-Containing Fluoropolymers

The incorporation of HFIB into fluoropolymer chains can lead to materials with a wide range of applications:

-

High-Performance Elastomers: Copolymers of VDF and HFIB can exhibit elastomeric properties, making them suitable for seals, gaskets, and other components used in harsh chemical and high-temperature environments.

-

Coatings: The low surface energy and high stability of HFIB-containing polymers make them excellent candidates for protective and anti-fouling coatings.

-

Membranes: The chemical inertness and tunable porosity of fluoropolymers make them suitable for various membrane applications, including filtration and separation processes.

-